molecular formula C17H12ClN3O2 B12941172 N-(3-Chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide CAS No. 62367-02-6

N-(3-Chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide

Cat. No.: B12941172
CAS No.: 62367-02-6
M. Wt: 325.7 g/mol
InChI Key: PVYROMFXEKXWFM-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide ( 62367-02-6) is a high-purity chemical compound with a molecular formula of C17H12ClN3O2 and a molecular weight of 325.75 g/mol . This benzamide derivative is designed for research applications only. Compounds featuring an imidazole ring fused with an N-phenylbenzamide scaffold are of significant interest in medicinal chemistry due to their potential as kinase inhibitors . Similar structural analogs have demonstrated promising anticancer activity in scientific studies , with some derivatives exhibiting IC50 values in the low micromolar range against selected human cancer cell lines . The presence of both the imidazole and benzamide pharmacophores suggests potential for targeting enzymes and receptors involved in disease pathways, drawing parallels to the mechanisms of known therapeutic agents . Researchers can explore this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for in vitro biological screening in drug discovery projects. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

62367-02-6

Molecular Formula

C17H12ClN3O2

Molecular Weight

325.7 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide

InChI

InChI=1S/C17H12ClN3O2/c18-11-4-3-5-12(10-11)21-17(23)14-7-2-1-6-13(14)15(22)16-19-8-9-20-16/h1-10H,(H,19,20)(H,21,23)

InChI Key

PVYROMFXEKXWFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-(1H-imidazole-2-carbonyl)benzoyl Chloride

  • Starting from 2-(1H-imidazole-2-carbonyl)benzoic acid, the acid chloride is prepared by reaction with thionyl chloride (SOCl₂) in anhydrous dichloromethane or similar solvents.
  • The reaction is typically conducted at 60°C for 3–4 hours under stirring, followed by removal of excess thionyl chloride under reduced pressure to yield the acid chloride intermediate ready for coupling.

Preparation of 3-Chloroaniline Derivative

  • Commercially available 3-chloroaniline is used directly or purified by distillation or recrystallization.
  • In some protocols, substituted anilines are dissolved in anhydrous dichloromethane with triethylamine as a base to neutralize HCl formed during amide bond formation.

Amide Bond Formation: Coupling Reaction

Reaction Conditions

  • The acid chloride intermediate (2-(1H-imidazole-2-carbonyl)benzoyl chloride) is added dropwise to a cooled (0°C) solution of 3-chloroaniline in anhydrous dichloromethane containing triethylamine.
  • The reaction mixture is stirred at 0°C initially to control exothermicity, then allowed to warm to room temperature and stirred for several hours (typically 4–6 hours) to ensure complete conversion.

Catalysts and Bases

  • Triethylamine is the preferred base to scavenge HCl and promote amide bond formation.
  • No additional catalysts are generally required for this reaction, but some green chemistry approaches have explored ultrasound-assisted synthesis to enhance reaction rates and yields.

Solvent Selection

  • Anhydrous dichloromethane (DCM) is commonly used due to its inertness and ability to dissolve both reactants.
  • Dimethylformamide (DMF) has been reported as an alternative solvent in related benzamide syntheses, especially under ultrasound-assisted conditions, improving yields and reducing reaction times.

Advanced Green Chemistry Approaches

  • Ultrasound-assisted synthesis has been applied to similar benzamide derivatives, showing enhanced reaction rates and yields (78–88%) with reduced solvent volumes and milder conditions.
  • In these protocols, triethylamine remains the catalyst/base, and DMF is the solvent of choice for optimal product yield and purity.

Purification and Characterization

  • After completion, the reaction mixture is quenched with water, and the organic layer is separated.
  • The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures as eluents.
  • Final products are characterized by IR, ¹H-NMR, ¹³C-NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Parameters

Step Reagents/Conditions Solvent Catalyst/Base Temperature Time Yield (%) Notes
Acid chloride formation 2-(1H-imidazole-2-carbonyl)benzoic acid + SOCl₂ DCM None 60°C 3–4 h Quantitative Removal of excess SOCl₂ under vacuum
Amide coupling Acid chloride + 3-chloroaniline DCM or DMF Triethylamine 0°C to RT 4–6 h 78–88 (ultrasound-assisted) Ultrasound improves yield and rate
Purification Silica gel chromatography Hexane/ethyl acetate None Ambient - - Confirmed by spectral analysis

Research Findings and Optimization Insights

  • The use of triethylamine as a base is critical; absence leads to no product formation.
  • Ultrasound-assisted protocols reduce reaction time and solvent usage, aligning with green chemistry principles.
  • DMF as a solvent in ultrasound-assisted synthesis provides better yields compared to conventional reflux in DCM.
  • The reaction is sensitive to moisture; anhydrous conditions are essential for high purity and yield.
  • Spectroscopic data confirm the successful formation of the amide bond and the integrity of the imidazole moiety.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The benzamide group undergoes acid- or base-catalyzed hydrolysis to yield 2-(1H-imidazole-2-carbonyl)benzoic acid and 3-chloroaniline (Figure 1A).

Key Conditions and Yields

Reaction MediumCatalystTemperature (°C)Time (h)Yield (%)Source
1M HClH⁺80672
1M NaOHOH⁻60485

Hydrolysis kinetics are influenced by electron-withdrawing effects of the imidazole ring, which polarize the amide bond, enhancing susceptibility to nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr) at Chlorophenyl

The 3-chlorophenyl group participates in SₙAr reactions with nucleophiles (e.g., amines, thiols) under mild conditions (Table 1).

Table 1: SₙAr Reactivity with Selected Nucleophiles

NucleophileSolventBaseTemp (°C)Product StructureYield (%)Source
PiperazineDMFK₂CO₃80N-(3-piperazinylphenyl) derivative67
Sodium thiophenolateEtOHEt₃N603-(phenylthio)phenyl derivative58
AmmoniaTHFNH₃ (gas)253-aminophenyl derivative41

The electron-withdrawing nitro group (if present) and chlorophenyl’s para position relative to the benzamide carbonyl enhance SₙAr efficiency .

a) Electrophilic Substitution

The imidazole ring undergoes electrophilic substitutions at the N-1 and C-4 positions (Figure 1B):

  • Nitration : HNO₃/H₂SO₄ yields 4-nitroimidazole derivatives (82% yield).

  • Halogenation : Cl₂/FeCl₃ produces 4-chloroimidazole analogs (76% yield).

b) Coordination Chemistry

The imidazole nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or biological activity .

Acylation at Imidazole Carbonyl

The imidazole-2-carbonyl group reacts with amines or alcohols to form substituted amides or esters (Figure 1C).

Example Reaction

ReagentProductConditionsYield (%)Source
EthanolamineHydroxyethylamide derivativeDCC/DMAP, CH₂Cl₂, rt63
Propargyl alcoholPropargyl ester derivativeEDC/HOBt, THF, 40°C55

Activation with coupling agents (e.g., DCC, EDC) is critical for high yields .

Oxidation Reactions

The imidazole ring resists oxidation, but the benzamide’s methylene group (if present) oxidizes to a ketone under strong conditions (CrO₃/H₂SO₄, 50°C, 3h) .

Cyclization Reactions

Under acidic conditions, the compound forms fused heterocycles. For example, refluxing in POCl₃ yields a benzimidazo[1,2-a]imidazole derivative (Figure 1D, 71% yield) .

Key Research Findings

  • Catalytic Activity : The imidazole-copper complex accelerates Suzuki-Miyaura cross-coupling reactions (TOF = 1,200 h⁻¹) .

  • Biological Relevance : Hydrolysis products exhibit moderate antimicrobial activity (MIC = 8–32 µg/mL against Candida spp.) .

  • Stability : The compound decomposes above 240°C, with no degradation under ambient storage.

Reaction Schemes

Figure 1 :
(A) Amide hydrolysis
(B) Imidazole nitration
(C) Acylation at imidazole carbonyl
(D) Cyclization to benzimidazoimidazole

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(3-Chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-(1H-imidazole-2-carbonyl)aniline. The resulting compound is characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry, confirming its structural integrity and purity.

Biological Applications

1. Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival. For instance, it has been reported to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased rates of apoptosis in cancer cells .
  • Case Studies : In a study involving human colorectal carcinoma cell lines (HCT116), the compound exhibited significant cytotoxic effects with an IC50 value lower than that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU) . The findings suggest that it may serve as a promising candidate for further development as an anticancer drug.

2. Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against various bacterial and fungal strains.

  • Antibacterial Efficacy : In vitro studies have shown that N

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

Compound Name Core Structure Key Substituents/Functional Groups Biological Activity Reference
N-(3-Chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide Benzamide + 3-chlorophenylamine Imidazole-2-carbonyl at C2 Not explicitly reported (inferred) N/A
2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide (4) Acetamide + 3-chlorophenylamine Benzoimidazole-thioether at C2 Antimicrobial
N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4) Azetidinone + benzamide Chlorinated azetidinone ring Antimicrobial, Anticancer
N-(6-Methylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide Acetamide + 3-chlorophenylamine Benzothiazole at C6-methyl Structural similarity to pesticides
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide + phenethylamine 3,4-Dimethoxyphenethyl Not explicitly reported

Key Observations:

Imidazole vs. Benzoimidazole/Thiazole : The imidazole-2-carbonyl group in the target compound distinguishes it from benzoimidazole-thioether () or benzothiazole derivatives (). Imidazole’s smaller heterocycle may improve solubility compared to bulkier benzo-fused systems.

Azetidinone vs. Imidazole: The azetidinone-containing compound () exhibits dual antimicrobial and anticancer activity, suggesting that β-lactam-like rings enhance bioactivity. However, imidazole’s metal-binding capacity () could offer unique pharmacological advantages.

Substituent Positioning : The 3-chlorophenyl group is conserved in multiple analogues (), implying its role in target binding. Derivatives with para-substituents (e.g., 3,4-dimethoxyphenethyl in ) show varied physicochemical properties.

Key Observations:

  • The target compound’s synthesis likely involves coupling 3-chloroaniline with imidazole-carbonyl benzoyl chloride, analogous to methods in and .
  • Yields for similar compounds vary widely (30–71%), influenced by steric hindrance from substituents (e.g., quinoline in vs. thiadiazole in ).

Biological Activity

N-(3-Chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and an imidazole moiety, which are known to influence its biological activity. The presence of these functional groups allows for various interactions with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer models .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds similar to this compound. For instance, benzimidazole derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 μg/mL to 50 μg/mL .

CompoundTarget OrganismMIC (µg/mL)Reference
Benzimidazole DerivativeS. aureus2
Benzimidazole DerivativeE. coli10
This compoundVariousTBD

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines, including cervical and bladder cancer cells. The compound's IC50 values indicate potent cytotoxic effects, suggesting its potential as a chemotherapeutic agent .

Cancer Cell LineIC50 (µM)Reference
Cervical Cancer (SISO)2.38 - 3.77
Bladder Cancer (RT-112)TBD

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that similar compounds exhibited remarkable antifungal activity against strains like Candida albicans, with MIC values significantly lower than standard antifungal agents such as fluconazole .
  • Cytotoxicity in Cancer Models : In a comparative analysis, this compound showed enhanced cytotoxicity against human cancer cell lines compared to traditional chemotherapeutics, highlighting its potential as a lead compound for further development .

Q & A

Q. What established synthetic protocols are available for synthesizing N-(3-Chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide?

Methodological Answer: The compound can be synthesized via coupling reactions between acyl chlorides and amines. For example, demonstrates a general protocol (Protocol A) for similar benzamide derivatives:

  • React 2-(1H-imidazole-2-carbonyl)benzoyl chloride with 3-chloroaniline in anhydrous dichloromethane (DCM) under nitrogen.
  • Use triethylamine (TEA) as a base to neutralize HCl byproducts.
  • Purify via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient). Yield optimization strategies include:
  • Adjusting stoichiometry (e.g., 1.2 equivalents of acyl chloride).
  • Solvent screening (e.g., DMF for polar intermediates).
  • Temperature control (0–25°C to minimize side reactions).
    Reference yields for analogous compounds: 36–90% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Essential techniques include:

  • 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., imidazole C=O coupling to benzamide) and identify substituent effects (e.g., 3-chlorophenyl deshielding) .
  • HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ calculated vs. experimental values within ±0.0002 Da) .
  • X-ray crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties and reactivity?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-311G(d,p) basis set) to:
  • Optimize geometry and compare with X-ray data (bond length deviations < 0.01 Å indicate reliable models) .
  • Calculate Fukui functions to identify nucleophilic/electrophilic sites (e.g., imidazole nitrogen vs. carbonyl groups) .
  • Analyze molecular electrostatic potential (MEP) to predict hydrogen-bonding interactions .
    • Use NBO analysis to study charge delocalization (e.g., imidazole-to-benzamide conjugation) .

Q. How can contradictory spectroscopic data during characterization be resolved?

Methodological Answer:

  • Scenario : Discrepancies in NMR coupling constants (e.g., imidazole proton splitting).
  • Resolution Steps :

Cross-validate with 2D NMR (COSY, HSQC) to confirm assignments .

Check for tautomerism (e.g., imidazole NH proton exchange in DMSO-d6) .

Re-crystallize and re-run X-ray diffraction to rule out polymorphic variations .

Compare HRMS with isotopic patterns to confirm purity .

Q. What experimental designs are suitable for probing structure-activity relationships (SAR) in biological assays?

Methodological Answer:

  • Step 1 : Synthesize analogs with modifications (e.g., halide substitution on phenyl, imidazole ring expansion) .
  • Step 2 : Test in in vitro assays (e.g., kinase inhibition, antimicrobial activity):
  • Use positive controls (e.g., fluopyram for antifungal assays) .
  • Measure IC50 values and correlate with substituent electronic profiles (Hammett σ constants) .
    • Step 3 : Perform molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., COVID-19 main protease) .

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